molecular formula C10H14N6O B1434299 3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 1707594-37-3

3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No. B1434299
CAS RN: 1707594-37-3
M. Wt: 234.26 g/mol
InChI Key: CWJYTCBWKCPGHU-UHFFFAOYSA-N
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Description

3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (abbreviated as MPTO) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTO is a heterocyclic compound that has a triazole ring and an oxadiazole ring, making it a unique molecule with interesting properties.

Scientific Research Applications

Biomedical Applications

This compound, due to its heterocyclic nature, is likely to be explored for its potential in biomedical applications. Heterocyclic compounds like pyrazolopyridines, to which this compound is structurally related, have been studied for their biological activity . They are known to exhibit a range of activities, including antibacterial, antitumor, and anti-inflammatory effects. The piperidine and triazole moieties present in the compound suggest it could be a candidate for drug development, possibly as an analgesic or anticancer agent.

Pharmacology

In pharmacology, the compound’s unique structure could be utilized in the design of new drugs. Imidazole derivatives, which share some structural similarities with our compound, are known for a broad range of activities such as antimicrobial, antiviral, and antitumor properties . The compound’s potential for creating drugs that can interact with various biological targets is significant, given the importance of heterocyclic compounds in drug development.

Biochemistry

The compound’s biochemical applications might involve its role as a synthon in the synthesis of more complex molecules. Its heterocyclic structure, which includes both piperidine and triazole rings, is often found in natural products and pharmaceuticals . This suggests that it could be used to study enzyme interactions or as a building block in the synthesis of biomolecules.

Materials Science

In materials science, the compound could be investigated for its properties in the development of new materials. While specific applications in this field are not directly indicated by the search results, the presence of nitrogen-rich heterocycles like imidazole in the compound’s structure suggests potential utility in creating polymers or coatings with unique properties .

Chemical Engineering

From a chemical engineering perspective, the compound could be of interest due to its potential use in process chemistry. It could serve as a precursor or an intermediate in the synthesis of complex chemicals. The efficiency of its synthesis and the possibility of creating derivatives with varied functional groups could be areas of research .

Environmental Science

Lastly, the compound’s applications in environmental science could be explored in the context of its degradation products and their impact on the environment. Understanding its breakdown pathways and the toxicity of its metabolites could be crucial for assessing its environmental footprint .

properties

IUPAC Name

3-methyl-5-(1-piperidin-4-yltriazol-4-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O/c1-7-12-10(17-14-7)9-6-16(15-13-9)8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJYTCBWKCPGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
Reactant of Route 3
3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
Reactant of Route 4
3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
Reactant of Route 5
3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

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